molecular formula C16H10N2O5 B11994982 2,5-Bis-(4-nitro-phenyl)-furan

2,5-Bis-(4-nitro-phenyl)-furan

Cat. No.: B11994982
M. Wt: 310.26 g/mol
InChI Key: HNKNQFPHXUOLQW-UHFFFAOYSA-N
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Description

2,5-Bis-(4-nitro-phenyl)-furan is a nitro-substituted furan derivative with a central furan ring linked to two 4-nitrophenyl groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-(4-nitro-phenyl)-furan typically involves the reaction of 2,5-dibromofuran with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki coupling reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-(4-nitro-phenyl)-furan undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,5-Bis-(4-aminophenyl)-furan.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

    Oxidation: Oxidized furan derivatives with different functional groups.

Scientific Research Applications

2,5-Bis-(4-nitro-phenyl)-furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis-(4-nitro-phenyl)-furan is largely dependent on its chemical structure. The nitro groups act as strong electron-withdrawing groups, which can influence the reactivity of the furan ring. In biological systems, the compound may interact with molecular targets through electron transfer processes or by forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and molecular targets can vary depending on the specific application and environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several furan derivatives with phenyl or substituted phenyl groups. Below is a comparative analysis based on substituent effects, synthesis pathways, and applications:

2.1. 2,5-Diphenylfuran
  • Structure : Furan core with unsubstituted phenyl groups at the 2- and 5-positions.
  • Properties : Lacks nitro groups, making it less electron-deficient. IR spectral data (gas phase) is available via NIST .
2.2. 2,5-Bis(4-fluorophenyl)-2-methyl-sulfanyl-1-benzofuran
  • Structure : Benzofuran backbone with 4-fluorophenyl and methylsulfanyl groups.
  • Synthesis : Typically involves cyclization and functionalization steps, differing from nitro-substituted furans.
2.3. 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran
  • Structure : Tetrahydrofuran (saturated) with methoxyphenyl and methyl groups.
  • Properties : Methoxy groups are electron-donating, contrasting with nitro groups. This compound’s reduced furan ring enhances stability but limits conjugation .
2.4. 2,5-Bis-(hydroxymethyl)furan (BHMF)
  • Structure : Furan with hydroxymethyl (-CH2OH) groups.
  • Synthesis : Derived from bio-based 5-hydroxymethylfurfural (HMF) via catalytic transfer hydrogenation (CTH) using Ru/Co3O4 catalysts, achieving 82% yield at 190°C .
  • Applications: Key monomer for sustainable polymers (e.g., polyesters, polyurethanes) due to its bifunctional hydroxyl groups .

Key Differences and Implications

Property 2,5-Bis-(4-nitro-phenyl)-furan 2,5-Diphenylfuran BHMF
Substituents Nitro (electron-withdrawing) Phenyl (neutral) Hydroxymethyl (donor)
Reactivity High (explosive precursors) Moderate High (polymerization)
Synthesis Complexity Likely multi-step nitration Straightforward Catalytic (Ru/Co3O4)
Applications Explosives, specialty chemicals Electronics Biopolymers
  • Electronic Effects : Nitro groups lower the HOMO-LUMO gap compared to hydroxymethyl or methoxy groups, enhancing charge-transfer capabilities .
  • Thermal Stability : Nitro-substituted compounds are generally less stable than fluorinated or saturated derivatives due to explosive tendencies .

Properties

Molecular Formula

C16H10N2O5

Molecular Weight

310.26 g/mol

IUPAC Name

2,5-bis(4-nitrophenyl)furan

InChI

InChI=1S/C16H10N2O5/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H

InChI Key

HNKNQFPHXUOLQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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